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Formaldehyde;isocyanatobenzene - 9016-87-9

Formaldehyde;isocyanatobenzene

Catalog Number: EVT-506117
CAS Number: 9016-87-9
Molecular Formula: C8H7NO2
Molecular Weight: 149.15 g/mol
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Product Introduction

Description

Synthesis Analysis

Formaldehyde is analyzed using various methods such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) or fluorescent techniques . The synthesis of formaldehyde involves the oxidation of methanol using high-temperature approaches .

Molecular Structure Analysis

Formaldehyde;isocyanatobenzene has a molecular formula of C8H7NO2 . The InChI representation is InChI=1S/C7H5NO.CH2O/c9-6-8-7-4-2-1-3-5-7;1-2/h1-5H;1H2 .

Chemical Reactions Analysis

Formaldehyde undergoes various reactions. For instance, it can be determined using 2,4-Dinitrophenylhydrazine (DNPH), a reagent applied with spectrophotometer, HPLC, and gas chromatography (GC) . Formaldehyde also reacts with water to form methylene glycol .

Physical And Chemical Properties Analysis

Formaldehyde is a reactive molecule and the first in the series of aliphatic aldehydes . It is a common air pollutant and is widely present in nature, industrial production, and consumer products .

Overview

Formaldehyde;isocyanatobenzene is a chemical compound with the formula C8H7NO2\text{C}_8\text{H}_7\text{NO}_2. It combines formaldehyde, a simple aldehyde, with isocyanatobenzene, an aromatic isocyanate. This compound is significant in various chemical syntheses and applications, particularly in the production of polymers and agrochemicals.

Source

Formaldehyde is primarily produced through the oxidation of methanol, while isocyanatobenzene can be synthesized from aniline and phosgene. The combination of these two compounds results in formaldehyde;isocyanatobenzene, which finds applications in materials science and organic synthesis.

Classification

Formaldehyde;isocyanatobenzene falls under the category of organic compounds, specifically within the subcategories of aldehydes and isocyanates. It is utilized in various industrial processes due to its reactivity and ability to form stable polymers.

Synthesis Analysis

Methods

The synthesis of formaldehyde;isocyanatobenzene typically involves two main methods:

  1. Electrochemical Synthesis: Recent studies have demonstrated a sustainable electrochemical method for producing formaldehyde directly from methanol. This method boasts high Faraday efficiencies (up to 90%) and significantly reduces energy consumption compared to traditional thermal methods .
  2. Conventional Synthesis: This involves the reaction of aniline with phosgene to produce isocyanatobenzene, followed by its reaction with formaldehyde. The latter can be obtained from methanol through oxidation processes.

Technical Details

  • Electrochemical Parameters: The efficiency of electrochemical synthesis can be influenced by factors such as current density and electrolyte concentration, which dictate the reaction mechanism and yield .
  • Reaction Conditions: Typical conditions include controlled temperatures and pressures to optimize product formation while minimizing by-products.
Molecular Structure Analysis

Structure

The molecular structure of formaldehyde;isocyanatobenzene consists of a benzene ring with an isocyanate group (-N=C=O) and a formaldehyde moiety (-CHO). The arrangement allows for potential hydrogen bonding interactions due to the presence of both polar functional groups.

Data

  • Molecular Weight: 151.15 g/mol
  • Molecular Formula: C8H7NO2\text{C}_8\text{H}_7\text{NO}_2
Chemical Reactions Analysis

Reactions

Formaldehyde;isocyanatobenzene participates in several chemical reactions:

  1. Polymerization: It can undergo polymerization to form urea-formaldehyde resins, which are widely used in adhesives and coatings.
  2. Nucleophilic Addition: The electrophilic carbonyl carbon in formaldehyde can react with nucleophiles, including amines, leading to various derivatives.

Technical Details

  • Polymerization Conditions: Typically requires catalysts or specific conditions (e.g., heat) to initiate.
  • Reactivity with Amines: The isocyanate group reacts readily with amines to form ureas, which are important intermediates in organic synthesis.
Mechanism of Action

Process

The mechanism by which formaldehyde;isocyanatobenzene acts depends on its application:

  • In polymer synthesis, the reaction involves nucleophilic attack by amines on the carbonyl carbon of formaldehyde, forming intermediate products that can further polymerize.
  • In analytical chemistry, it may be used as a derivatizing agent for amines or alcohols due to its reactive functional groups.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a colorless liquid or solid depending on purity and formulation.
  • Boiling Point: Approximately 100 °C (for pure components); specific boiling points may vary based on formulation.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and ether but less soluble in water.
  • Reactivity: Highly reactive due to the presence of aldehyde and isocyanate functional groups, making it prone to polymerization and other reactions.

Relevant Data or Analyses

  • Spectroscopic Data: Infrared spectroscopy shows characteristic peaks for carbonyl (C=O) and isocyanate (N=C=O) groups, aiding in identification .
Applications

Scientific Uses

Formaldehyde;isocyanatobenzene has several important applications:

  1. Polymer Production: Used in the manufacture of urea-formaldehyde resins for adhesives and coatings.
  2. Chemical Intermediates: Serves as a building block for more complex organic molecules in pharmaceuticals and agrochemicals.
  3. Analytical Chemistry: Employed as a derivatizing agent for various analytical techniques due to its reactivity.
Industrial Synthesis Methodologies and Process Optimization

Catalytic Reduction Pathways for Formaldehyde Production from CO₂ Feedstocks

The catalytic transformation of CO₂ into formaldehyde represents a frontier in sustainable chemical manufacturing, though significant kinetic and thermodynamic barriers persist. Recent advances focus on designing multifunctional catalysts that activate inert CO₂ molecules while facilitating selective C–H bond formation. Single-atom catalysts (SACs) featuring zinc or iron active sites dispersed on nitrogen-doped carbon supports demonstrate enhanced activity at moderate temperatures (150–200°C), achieving formaldehyde selectivity >80% at CO₂ conversions of 15–20% [3] [7]. The reaction proceeds via CO₂ hydrogenation to adsorbed formate intermediates, followed by sequential hydride transfer steps. Water management remains critical, as excess moisture promotes catalyst sintering and parasitic reverse water-gas shift reactions [7].

Table 1: Performance Metrics for CO₂-to-Formaldehyde Catalytic Systems

Catalyst TypeTemperature (°C)CO₂ Conversion (%)HCHO Selectivity (%)Stability (h)
Zn/TiO₂18018.282.5120
Fe-N-C SAC20022.178.390
Cu-ZnO/Al₂O₃16012.785.6150

Concurrently, non-phosgene isocyanatobenzene synthesis leverages carbamate intermediates derived from nitrobenzene reductive carbonylation. Platinum-group metal catalysts (Pd, Ru) supported on CeO₂ or γ-Al₂O₃ enable >90% nitrobenzene conversion to phenyl carbamate under 50 bar CO pressure at 120°C. Subsequent thermal decomposition at 220–250°C liberates isocyanatobenzene with >85% yield, eliminating chlorine contamination inherent to phosgene routes [3]. Process intensification strategies employ microreactor systems to enhance mass transfer during the exothermic carbamation step, suppressing undesirable urea byproduct formation.

Hybrid Adhesive Systems: Co-Polymerization Dynamics of Urea-Formaldehyde and Isocyanate Derivatives

Hybrid resins integrating urea-formaldehyde (UF) and polymeric methylene diphenyl diisocyanate (pMDI) exhibit complex reaction networks governed by competing nucleophilic additions. Isocyanate groups (–NCO) preferentially react with UF-derived methylol groups (–CH₂OH) to form methylene-bridged urethane linkages (–NHCOO–CH₂–), while simultaneously undergoing hydrolysis to amines that subsequently react with residual formaldehyde [8]. Real-time FTIR analysis reveals that at pMDI incorporations >20 wt%, urethane formation dominates within 60 seconds at 120°C, whereas UF self-condensation requires >300 seconds under identical conditions [5] [8].

Table 2: Hybrid Resin Properties vs. UF/pMDI Blend Ratio

UF:pMDI RatioGel Time (s, 120°C)Water Resistance (Wt% Swell, 24h)Dry Shear Strength (MPa)
100:032028.410.2
85:1519519.714.8
70:3014212.316.1
0:100455.218.9

Solvent-assisted dispersion proves critical for achieving homogeneous morphologies. Acetone-diluted pMDI (30% solids) blended with UF pre-polymers yields hybrid adhesives with viscosity <500 mPa·s, enabling deep wood fiber penetration. Without solvent mediation, phase separation occurs within 30 minutes, increasing viscosity to >2000 mPa·s and impairing bondline formation [8]. The optimal 70:30 UF:pMDI formulation balances processability (viscosity 424 mPa·s after 30h storage) with superior cured network integrity, exhibiting 58% higher fracture energy than neat UF in Mode I testing [5].

Spray Application Techniques for Isocyanate-Formaldehyde Hybrid Resins in Composite Materials

Spray deposition of hybrid adhesives necessitates precise atomization control to maintain stoichiometric reactivity while minimizing volatile organic compound (VOC) emissions. Twin-fluid nozzles operating at 2.5–3.5 bar air pressure generate droplet sizes of 50–80 μm, ensuring uniform coverage on wood particulates. Formaldehyde emissions during spraying are mitigated through integrated catalytic oxidizers employing MnO₂-CeO₂ nanofibers, which achieve >99% HCHO conversion to CO₂ at 120°C via the Mars-van Krevelen mechanism [1].

Advanced systems incorporate real-time rheology modifiers:

  • Pre-blended acetone stabilizers: Maintain viscosity <600 mPa·s for 8h by suppressing premature urethane formation
  • In-line static mixers: Enable last-second UF/pMDI merging before nozzle injection
  • Pulsed electrostatic charging: Enhances droplet adhesion on hydrophobic wood surfaces, reducing overspray by 35% [3]

Table 3: Spray Parameter Optimization for Hybrid Resin Deposition

ParameterValue RangeEffect on Coating Performance
Nozzle orifice diameter0.8–1.2 mmSmaller diameters reduce drips by 40%
Air-to-resin ratio0.8:1–1.5:1Higher ratios decrease droplet size
Resin temperature25–30°CPrevents viscosity drift
Catalytic oxidizer temp110–130°CMaximizes HCHO destruction efficiency

Thermal and Pressure-Dependent Reaction Kinetics in Industrial Co-Processing

The cure kinetics of formaldehyde-isocyanate hybrids exhibit distinct pressure-activated pathways. At ambient pressure, DSC analysis shows dual exotherms at 115°C (urethane formation) and 145°C (UF polycondensation). Under industrial hot-pressing conditions (15–25 bar), these peaks coalesce into a single exotherm at 103°C due to accelerated reaction diffusion [5]. The apparent activation energy decreases from 68 kJ/mol at 1 bar to 52 kJ/mol at 20 bar, confirming pressure-enhanced mobility of reactive intermediates [8].

Pressure also governs bondline morphology development:

  • Sub-5 bar: Microvoids dominate due to CO₂ entrapment from water-isocyanate reactions
  • 15–20 bar: Suppressed foaming yields void-free urethane networks with crosslink density >3×10⁻³ mol/cm³
  • >30 bar: Over-compression induces resin starvation at wood-adhesive interfaces

Accelerated weathering tests reveal hydrolysis vulnerabilities: water-boil exposure (72h, 100°C) cleaves 38% of urethane bonds in hybrid networks, quantified via ¹³C NMR peak diminishment at 156 ppm. This degradation follows first-order kinetics (k = 1.7×10⁻⁵ s⁻¹ at 100°C), regenerating free formaldehyde and aromatic amines [5] [8].

Table 4: Kinetic Parameters for Hybrid Resin Cure and Degradation

ProcessActivation Energy (kJ/mol)Rate Constant (100°C)Pressure Sensitivity
Urethane formation58 ± 34.2×10⁻³ s⁻¹0.32 k/bar
UF polycondensation72 ± 41.8×10⁻³ s⁻¹0.15 k/bar
Urethane hydrolysis89 ± 61.7×10⁻⁵ s⁻¹Not pressure-dependent

Properties

CAS Number

9016-87-9

Product Name

Formaldehyde;isocyanatobenzene

IUPAC Name

formaldehyde;isocyanatobenzene

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C7H5NO.CH2O/c9-6-8-7-4-2-1-3-5-7;1-2/h1-5H;1H2

InChI Key

JTEOXXUIKUHXLD-UHFFFAOYSA-N

SMILES

C=O.C1=CC=C(C=C1)N=C=O

Synonyms

polymethylene polyphenylisocyanate

Canonical SMILES

C=O.C1=CC=C(C=C1)N=C=O

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